molecular formula C6H2BrF3O2 B2927161 3-Bromo-5-(trifluoromethyl)furan-2-carbaldehyde CAS No. 2138064-47-6

3-Bromo-5-(trifluoromethyl)furan-2-carbaldehyde

Cat. No. B2927161
CAS RN: 2138064-47-6
M. Wt: 242.979
InChI Key: HIMNYMHXKFYMEM-UHFFFAOYSA-N
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Description

3-Bromo-5-(trifluoromethyl)furan-2-carbaldehyde is an organic compound . It is a derivative of furan, a heterocyclic compound, with a bromine atom and a trifluoromethyl group attached to it .


Synthesis Analysis

The synthesis of 3-Bromo-5-(trifluoromethyl)furan-2-carbaldehyde can be achieved through various methods. One such method involves the use of palladium catalysts and a Lewis acid . The reaction rate can be accelerated by acetic acid as an additive .


Molecular Structure Analysis

The molecular structure of 3-Bromo-5-(trifluoromethyl)furan-2-carbaldehyde consists of a furan ring with a bromine atom and a trifluoromethyl group attached to it . The InChI code for this compound is 1S/C6H2BrF3O2/c7-3-1-5(6(8,9)10)12-4(3)2-11/h1-2H .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can participate in Knoevenagel condensations with seven compounds containing an active methyl or methylene group . The effect of microwave irradiation on these condensation reactions has been studied .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 242.98 . It is a powder at room temperature and should be stored at 4 degrees Celsius .

Scientific Research Applications

Heterogeneously Catalyzed Reactions of Carbohydrates

Furfurals, including furan derivatives like 3-Bromo-5-(trifluoromethyl)furan-2-carbaldehyde, serve as important intermediates in the chemical industry, particularly in the production of furfural and 5-(hydroxymethyl)-2-furaldehyde (HMF) from carbohydrates. The shift towards heterogeneously catalyzed processes offers advantages in terms of green chemistry principles, such as reduced waste and easier separation processes, highlighting the compound's role in sustainable chemical manufacturing (Karinen, Vilonen, & Niemelä, 2011).

Photocatalytic C–C Bond Cleavage for Synthesis

The use of furan-2-carbaldehydes as efficient green C1 building blocks for the synthesis of bioactive quinazolin-4(3H)-ones via ligand-free photocatalytic C–C bond cleavage exemplifies the compound's utility in synthesizing pharmacologically relevant molecules. This process does not require the protection of sensitive groups, which simplifies the synthesis pathway and underscores the compound's versatility in organic synthesis (Yu et al., 2018).

Synthesis of Substituted Furan- and Thiophen-2-carbaldehydes

Research on the preparation of various heterocyclic 2-carbaldehydes, including methods for the Vilsmeier formylation of substituted furans, sheds light on the synthetic routes available for compounds related to 3-Bromo-5-(trifluoromethyl)furan-2-carbaldehyde. These methods facilitate the synthesis of structurally diverse furan derivatives, demonstrating the compound's significance in creating a variety of chemical entities with potential applications in pharmaceuticals and materials science (Chadwick et al., 1973).

Etherification for Biodiesel Components

The etherification of 5-hydroxymethyl-2-furfural (HMF) with ethanol over mesoporous solid acidic catalysts to produce biodiesel components, including 5-(ethoxymethyl)furan-2-carbaldehyde, exemplifies the potential of furan derivatives in renewable energy sources. The selectivity of this reaction is influenced by the acidity of the catalyst, indicating the importance of 3-Bromo-5-(trifluoromethyl)furan-2-carbaldehyde and related compounds in the development of sustainable fuels (Lanzafame et al., 2011).

Mechanism of Action

The mechanism of action of 3-Bromo-5-(trifluoromethyl)furan-2-carbaldehyde in chemical reactions often involves free radical reactions . For example, in the presence of N-bromosuccinimide (NBS), a free radical reaction can occur, leading to the formation of succinimide .

properties

IUPAC Name

3-bromo-5-(trifluoromethyl)furan-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF3O2/c7-3-1-5(6(8,9)10)12-4(3)2-11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMNYMHXKFYMEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1Br)C=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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